3-Methylcyclotetradeca-2,8,10-trien-1-one
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Overview
Description
3-Methylcyclotetradeca-2,8,10-trien-1-one is a chemical compound characterized by its unique structure, which includes a cyclotetradeca ring with three double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclotetradeca-2,8,10-trien-1-one typically involves aldol condensation reactions. One common method includes the reaction between benzaldehyde and cyclopentanone in the presence of a basic catalyst. The reaction conditions often involve the use of a recyclable basic ionic liquid, which facilitates the formation of the desired product without the need for external reagents or solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using heterogeneous catalysts such as alumina, zeolite, or hydrotalcites. These catalysts help in achieving high yields and purity of the compound while maintaining environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
3-Methylcyclotetradeca-2,8,10-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activities or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
Uniqueness
3-Methylcyclotetradeca-2,8,10-trien-1-one is unique due to its specific ring structure and the presence of multiple double bonds and a ketone group.
Properties
CAS No. |
143260-08-6 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h2-4,6,13H,5,7-12H2,1H3 |
InChI Key |
HYRFARSFCDTRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCCC=CC=CCCCC1 |
Origin of Product |
United States |
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